4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride
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Overview
Description
4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring and a trimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trimethylbenzene and an appropriate catalyst.
Formation of the Amide Bond: The final step involves the reaction of the piperazine derivative with a butanoyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the amide bond.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and trimethylphenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperazin-1-yl)-N-phenylbutanamide: Lacks the trimethyl groups on the phenyl ring.
N-(2,4,6-trimethylphenyl)butanamide: Lacks the piperazine ring.
4-(4-methylpiperazin-1-yl)butanamide: Lacks the phenyl group.
Uniqueness
The presence of both the piperazine ring and the trimethylphenyl group in 4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-14-12-15(2)18(16(3)13-14)19-17(22)6-5-7-21-10-8-20(4)9-11-21;;/h12-13H,5-11H2,1-4H3,(H,19,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORICGPWAUUDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCN(CC2)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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